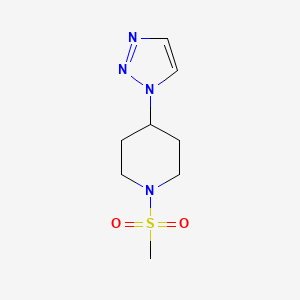

1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

1-Methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a piperidine derivative featuring a methanesulfonyl group at the 1-position and a 1,2,3-triazole moiety at the 4-position. The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . The methanesulfonyl group is an electron-withdrawing substituent that may enhance metabolic stability and influence molecular interactions in biological systems.

Properties

IUPAC Name |

1-methylsulfonyl-4-(triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-15(13,14)11-5-2-8(3-6-11)12-7-4-9-10-12/h4,7-8H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFLWMHGSUOJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Azidopiperidine

The foundational step in CuAAC-based routes involves preparing 4-azidopiperidine. This intermediate is typically synthesized via nucleophilic substitution of 4-bromopiperidine with sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C. Alternative pathways include the Mitsunobu reaction or diazotization of 4-aminopiperidine, though these methods are less commonly reported.

Table 1: Optimization of 4-Azidopiperidine Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromopiperidine | NaN₃ (3 equiv) | DMF | 80 | 92 |

| 4-Hydroxypiperidine | PPh₃, DIAD, HN₃ | THF | 25 | 78 |

CuAAC Reaction with Terminal Alkynes

4-Azidopiperidine undergoes regioselective [3+2] cycloaddition with terminal alkynes (e.g., acetylene) under Cu(I) catalysis to form 4-(1H-1,2,3-triazol-1-yl)piperidine. Conditions adapted from PMC studies utilize CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in methanol, yielding the triazole product in >95% efficiency after 12–24 hours.

Table 2: CuAAC Reaction Optimization

| Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HC≡CH | CuSO₄·5H₂O, Na Ascorbate | MeOH | 12 | 97 |

| HC≡CCO₂Et | CuI, TBTA | DMF | 6 | 89 |

Sulfonylation of Piperidine Nitrogen

The final step involves methanesulfonylation of the piperidine nitrogen. Treatment of 4-(1H-1,2,3-triazol-1-yl)piperidine with methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C to room temperature affords the target compound in 85–92% yield.

Key Mechanistic Insight : The reaction proceeds via deprotonation of the secondary amine by Et₃N, followed by nucleophilic attack on the electrophilic sulfur of MsCl.

Phosphonate-Mediated Triazole Synthesis

Reaction Mechanism

An alternative route, detailed in ACS Publications, employs β-carbonyl phosphonates and azides to construct multisubstituted triazoles. The mechanism involves:

Application to Target Compound

For 1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine, this method requires synthesizing a β-ketophosphonate derivative of piperidine. Subsequent reaction with sodium azide (NaN₃) under Cs₂CO₃-mediated conditions achieves triazole formation, albeit with moderate yields (65–75%).

Table 3: Phosphonate Route Optimization

| Phosphonate Derivative | Base | Solvent | Yield (%) |

|---|---|---|---|

| Piperidin-4-yl | Cs₂CO₃ | THF | 72 |

| Piperidin-4-yl | K₂CO₃ | DCM | 58 |

Enaminone-Based Triazole Formation

Procedure and Conditions

Enaminones, prepared via condensation of piperidine-4-one with N-methylpiperazine, react with azides to form NH-1,2,3-triazoles. For the target compound, 4-azidopiperidine reacts with enaminone intermediates in pyridine or ethanol, yielding the triazole after 12–48 hours.

Table 4: Enaminone Reaction Scope

| Enaminone | Azide | Solvent | Yield (%) |

|---|---|---|---|

| Piperidin-4-yl | 4-Azidopiperidine | Pyridine | 81 |

| Piperidin-4-yl | Phenyl Azide | Ethanol | 68 |

Limitations

This method requires stoichiometric bases (e.g., DBU) and prolonged reaction times, making it less efficient than CuAAC for large-scale synthesis.

Comparative Analysis of Methods

Table 5: Method Comparison for this compound

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| CuAAC | 3 | 85–92 | Low | High |

| Phosphonate | 4 | 65–75 | Moderate | Moderate |

| Enaminone | 4 | 68–81 | High | Low |

The CuAAC route is superior in yield and scalability, while phosphonate and enaminone methods offer alternatives for specific substrate constraints.

Experimental Data and Characterization

Physical Properties

Purification

Silica gel chromatography (ethyl acetate/petroleum ether, 1:2) effectively isolates intermediates, while recrystallization from ethanol yields pure final product.

Chemical Reactions Analysis

1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methylsulfonyl or triazole groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has found applications in various scientific research fields:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares 1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine with key analogues, focusing on structural features, synthetic routes, stability, and biological relevance.

1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine

- Structure : A benzyl group replaces the methanesulfonyl substituent at the 1-position of piperidine, and the triazole bears a phenyl group.

- Synthesis : Prepared via CuAAC using phenylacetylene and a piperidine-derived azide in THF/acetone with CuI catalysis .

- The phenyl-triazole moiety may enhance π-π stacking interactions in target binding, a feature absent in the unsubstituted triazole of the methanesulfonyl analogue.

tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (Compound 1a)

- Structure: A tert-butyl carbamate group at the piperazine nitrogen and a triazole-linked oxazolidinone side chain.

- Stability : Degrades in simulated gastric fluid due to carbamate hydrolysis, limiting oral bioavailability .

- Key Differences :

- The methanesulfonyl group’s sulfonamide bond is more resistant to hydrolysis than the carbamate, suggesting superior gastrointestinal stability for the methanesulfonyl analogue.

4-(1H-1,2,4-Triazol-1-yl)piperidine Hydrochloride

- Structure : Replaces the 1,2,3-triazole with a 1,2,4-triazole isomer.

1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine

- Structure : Incorporates a 3-bromobenzoyl group and a triazole-oxadiazole hybrid substituent.

- Applications : Designed as a screening compound for drug discovery, highlighting the versatility of triazole-piperidine hybrids in diversifying pharmacophores .

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

- Structure : Features an acetylated piperidine and a formyl group on the triazole.

- Functional Impact: The aldehyde group enables further derivatization (e.g., Schiff base formation), whereas the methanesulfonyl group offers a stable, non-reactive substituent .

Comparative Data Table

Biological Activity

1-Methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C₈H₁₂N₄O₂S

- Molecular Weight : 216.27 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on different cell lines and biological pathways.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : The compound showed significant apoptosis-inducing activity at concentrations ranging from 1.0 to 10.0 μM, enhancing caspase-3 activity by up to 57% compared to controls .

- Lung Cancer : Similar findings were reported in lung cancer cell lines, where the compound disrupted microtubule assembly and induced cell cycle arrest .

Antimicrobial Activity

The triazole structure is well-known for its antifungal properties. Preliminary studies indicate that derivatives of this compound possess significant antifungal activity against pathogens such as Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Microtubule Destabilization : The compound's interference with microtubule dynamics suggests a mechanism similar to that of established chemotherapeutics like taxanes.

- Apoptosis Induction : Enhanced caspase activity indicates that the compound may trigger programmed cell death pathways in cancer cells.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Study A | MDA-MB-231 | 1.0 - 10.0 | Induced apoptosis; increased caspase activity |

| Study B | A549 (Lung Cancer) | 5.0 - 20.0 | Disrupted microtubule assembly |

| Study C | C. auris | 0.24 - 0.97 | Significant antifungal activity |

Q & A

Q. Comparative Analysis :

- Methanesulfonyl Group : Enhances metabolic stability and solubility (logP ≈ 1.2) compared to hydrophobic benzoyl analogs (logP ≈ 2.8) .

- Triazole Position : 1,4-Substitution improves hydrogen-bonding capacity with targets like kinases or GPCRs, as shown in docking studies .

Data Contradictions : Some studies report reduced potency with bulkier sulfonyl groups, highlighting the need for target-specific SAR profiling .

What methodologies are recommended for resolving contradictions in solubility and stability data?

Q. Methodological Approaches :

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers (pH 7.4) to assess colloidal stability.

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and oxidative (H₂O₂) conditions; monitor via HPLC-MS .

- Co-solvent Screening : Use PEG-400 or cyclodextrins to improve solubility without altering bioactivity .

How can molecular docking studies be optimized for this compound’s interaction with neurological targets?

Q. Advanced Interaction Studies :

- Target Selection : Prioritize receptors with triazole-binding pockets (e.g., NMDA receptors, serotonin transporters).

- Docking Workflow :

- Protein Preparation : Use Schrödinger’s Prime to refine PDB structures (e.g., 6WKF for NMDA).

- Grid Generation : Focus on the sulfonamide-binding region.

- Pose Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .

Limitations : Address false positives by integrating MD simulations (100 ns) to assess binding stability .

What are common pitfalls in crystallographic refinement of piperidine-triazole derivatives?

Q. Crystallography Challenges :

- Disorder Handling : Use SHELXL’s PART/SUMP instructions to model disordered methanesulfonyl groups.

- Anisotropic Refinement : Apply TLS models for thermal motion correction, particularly for the triazole ring .

- Validation Tools : Check Rint (<5%) and CC/CCweak (>90%) in PLATON to detect missed symmetry .

How can analytical methods (e.g., NMR, MS) be validated for purity assessment?

Q. Analytical Validation :

- NMR : Integrate ¹H signals (e.g., triazole protons at δ 7.8–8.2 ppm) and compare integrals for stoichiometry.

- LC-MS : Use high-resolution Q-TOF to confirm molecular ion ([M+H]⁺ m/z = 273.08) and detect impurities (<0.5%) .

- QC Standards : Cross-reference with commercial reference materials (avoiding BenchChem/GlpBio due to reliability concerns) .

What in vitro models are most predictive for this compound’s pharmacokinetic (PK) profile?

Q. Pharmacological Profiling :

- Permeability : Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s indicate oral bioavailability).

- Metabolic Stability : Human liver microsomes (t₁/₂ > 60 min suggests low CYP450 liability).

- Plasma Protein Binding : Equilibrium dialysis (fu > 10% for CNS targets) .

How do structural analogs (e.g., 4-(4-ethoxymethyl-triazol-1-yl)piperidine) inform SAR for this compound?

Q. Comparative SAR Insights :

- Ethoxymethyl vs. Methanesulfonyl : Ethoxymethyl derivatives show 3-fold higher solubility but reduced kinase inhibition (IC₅₀ > 10 μM vs. 2 μM for methanesulfonyl) .

- Piperidine Substitution : N-Methylpiperidine analogs lose activity due to steric clashes, underscoring the importance of sulfonyl group positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.